N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
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Overview
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Shares a similar pyrazole core structure but differs in the substitution pattern.
5-Methyl-1H-pyrazole: Another pyrazole derivative with a different substitution pattern.
1-(2-Methylpropyl)-1H-pyrazole: Similar in structure but lacks the additional pyrazole ring.
Uniqueness
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H23N5 |
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Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-10(2)9-19-12(4)6-14(17-19)15-8-13-11(3)7-16-18(13)5/h6-7,10H,8-9H2,1-5H3,(H,15,17) |
InChI Key |
HUCMPSKPDZUCID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)NCC2=C(C=NN2C)C |
Origin of Product |
United States |
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